molecular formula C12H11N3O2S B1201821 5-(4-Morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile

5-(4-Morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile

Cat. No. B1201821
M. Wt: 261.3 g/mol
InChI Key: XAGWXZRVFOZLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile is an oxazole.

Scientific Research Applications

INTERACTION OF 5-(MORPHOLIN-4-YL)-2-(4-PHTHALIMIDOBUTYL)- AND 5-(MORPHOLIN-4-YL)-2-(5-PHTHALIMIDOPENTYL)-1,3-OXAZOLE-4-CARBONITRILES WITH HYDRAZINE HYDRATE
Further studies on the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate reveal the formation of recyclization products, illustrating the dynamic chemistry of these compounds under different conditions. This reactivity is essential for the synthesis of new heterocyclic compounds, which could have implications in various scientific research applications, such as material science, pharmaceuticals, and agrochemicals (Chumachenko, Shablykin & Brovarets, 2014).

Applications in Material Science and Pharmaceuticals

DESIGN AND SYNTHESIS OF NEW FUNCTIONALIZED 8-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINOLINES AS TURN-OFF CHEMOSENSORS FOR SELECTIVE RECOGNITION OF Pd2+ IONS
The development of chemosensors based on thiophene derivatives, such as 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile, for the selective identification of Pd2+ ions demonstrates the potential application of these compounds in environmental monitoring and analytical chemistry. The ability to detect toxic metal ions with high sensitivity and selectivity is crucial for environmental protection and industrial process monitoring, highlighting the relevance of thiophene-derivatized compounds in scientific research (Shally et al., 2020).

THIOPHENE-DERIVATIZED PYBOX AND ITS HIGHLY LUMINESCENT LANTHANIDE ION COMPLEXES
The synthesis of luminescent lanthanide ion complexes using thiophene-derivatized compounds, such as 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline), showcases the application of these materials in the development of new luminescent markers and sensors. The high quantum yields and stability of these complexes make them suitable for applications in bioimaging, optical materials, and sensing technologies, further underscoring the versatility of thiophene-based compounds in scientific research (de Bettencourt-Dias, Viswanathan & Rollett, 2007).

properties

Product Name

5-(4-Morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile

Molecular Formula

C12H11N3O2S

Molecular Weight

261.3 g/mol

IUPAC Name

5-morpholin-4-yl-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C12H11N3O2S/c13-8-9-12(15-3-5-16-6-4-15)17-11(14-9)10-2-1-7-18-10/h1-2,7H,3-6H2

InChI Key

XAGWXZRVFOZLMS-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=CS3)C#N

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=CS3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile
Reactant of Route 2
5-(4-Morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile
Reactant of Route 3
Reactant of Route 3
5-(4-Morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile
Reactant of Route 4
5-(4-Morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile
Reactant of Route 5
Reactant of Route 5
5-(4-Morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile
Reactant of Route 6
Reactant of Route 6
5-(4-Morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.